N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridine ring substituted with bromine and chlorine atoms, as well as a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-chloropyridine and 4-methylbenzylamine as the primary starting materials.
Acylation Reaction: The 3-bromo-5-chloropyridine is subjected to an acylation reaction with acetic anhydride to form the corresponding acetamide intermediate.
N-Alkylation: The acetamide intermediate is then reacted with 4-methylbenzylamine under suitable conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized acetamide derivatives.
Reduction: Reduced acetamide derivatives.
Scientific Research Applications
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
DNA/RNA: Interaction with genetic material, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-Bromo-5-chloropyridin-2-yl)-N-benzylacetamide: Lacks the methyl group on the benzyl ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methoxybenzyl)acetamide: Contains a methoxy group instead of a methyl group on the benzyl ring.
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-fluorobenzyl)acetamide: Contains a fluorine atom instead of a methyl group on the benzyl ring.
Uniqueness
N-(3-Bromo-5-chloropyridin-2-yl)-N-(4-methylbenzyl)acetamide is unique due to the specific combination of substituents on the pyridine and benzyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H14BrClN2O |
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Molecular Weight |
353.64 g/mol |
IUPAC Name |
N-(3-bromo-5-chloropyridin-2-yl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H14BrClN2O/c1-10-3-5-12(6-4-10)9-19(11(2)20)15-14(16)7-13(17)8-18-15/h3-8H,9H2,1-2H3 |
InChI Key |
XEIHJXGWUKPXNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=C(C=C(C=N2)Cl)Br)C(=O)C |
Origin of Product |
United States |
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